![molecular formula C20H21NO5S B2926241 6,7-dimethoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one CAS No. 899214-95-0](/img/structure/B2926241.png)
6,7-dimethoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one
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Overview
Description
The compound “6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-2-hydroxy-5-methylbenzamide” is related and has a molecular formula of C21H26N2O4 .
Synthesis Analysis
A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) was developed .
Molecular Structure Analysis
In the mass spectra of compounds, the peaks for the molecular ions are of low intensity. The main direction of fragmentation is retro-Diels–Alder reaction, leading to 6,7-dimethoxy-3,4-dihydroisoquinoline and corresponding o-quinone methide .
Chemical Reactions Analysis
Products of heterocyclization, 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho [1’,2’:5,6] [1,3]oxazino- [2,3-a]isoquinolines, were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .
Physical And Chemical Properties Analysis
The obtained oxazino[2,3-a]isoquinolines are high-melting, thermostable crystalline substances, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .
Scientific Research Applications
Synthesis Methodologies
A pivotal study by Saitoh et al. (2001) introduced a synthesis method involving Pummerer-type cyclization, highlighting the utility of boron trifluoride diethyl etherate in enhancing cyclization yields. This process led to the successful synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and its analogs, demonstrating the potential for creating diverse quinoline derivatives (Saitoh et al., 2001). The methodology underscores the compound's role in facilitating complex chemical transformations, which are crucial in drug development and synthetic chemistry.
Pharmacological Profile Exploration
The pharmacological exploration of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides by Gitto et al. (2009) identified these derivatives as potent anticonvulsants in animal models of epilepsy. This study pointed towards the structure-activity relationships critical for designing novel anticonvulsant agents, where the sulfonamide function was identified as a key feature for potential enzyme inhibition, specifically targeting carbonic anhydrase (Gitto et al., 2009). This investigation highlights the therapeutic relevance of the quinoline derivatives in addressing neurological disorders.
Chemical Properties and Reactions
The work by Rao et al. (2015) on the Pd(II)-catalyzed sulfonylation of unactivated C(sp3)-H bonds with sodium arylsulfinates provided insights into the compound's chemical versatility. This reaction showcases excellent functional group tolerance and enables the late-stage modification of complex molecules, illustrating the compound's broad applicability in organic synthesis and drug discovery (Rao et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-6,7-dimethoxy-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-4-10-21-13-19(27(23,24)14-8-6-5-7-9-14)20(22)15-11-17(25-2)18(26-3)12-16(15)21/h5-9,11-13H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUCBOATWZJWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one |
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